The compound can be classified as:
The synthesis of {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves several key steps:
The molecular structure of {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid can be analyzed in terms of its stereochemistry and functional groups:
The chemical reactions involving {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid primarily focus on its reactivity as an amino acid derivative:
The mechanism of action for {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is largely dependent on its interactions at the molecular level:
Studies suggest that modifications to the structure can significantly influence binding affinity and biological efficacy, highlighting the importance of structural integrity in drug design.
The physical and chemical properties of {2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid include:
{2-[(Benzyloxycarbonyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid has several scientific applications:
Pyrrolidine, a saturated five-membered nitrogen heterocycle, has been a cornerstone in drug design due to its unique physicochemical properties. Unlike planar aromatic systems, pyrrolidine’s sp³-hybridization enables three-dimensional structural diversity through pseudorotation and stereogenic centers, enhancing receptor-binding specificity [6] [10]. The integration of acetic acid moieties (–CH₂COOH) into pyrrolidine frameworks, as seen in compounds like the subject molecule, augments water solubility and enables salt-bridge formation with biological targets. This design strategy underpins FDA-approved drugs such as enalapril (antihypertensive) and aniracetam (cognitive enhancer) [6]. Pyrrolidine-acetic acid hybrids have shown promise in targeting central nervous system (CNS) disorders, exemplified by γ-aminobutyric acid (GABA) transporter inhibitors derived from pyrrolidine-3-acetic acid scaffolds [4].
Table 1: Key Physicochemical Properties of Pyrrolidine vs. Related Scaffolds
Parameter | Pyrrolidine | Pyrrole (Aromatic) | Cyclopentane |
---|---|---|---|
Hybridization | sp³ | sp² | sp³ |
Dipole Moment (D) | 1.57 | 1.80 | 0 |
Polar Surface Area (Ų) | 12.0 | 15.8 | 0 |
LogP | 0.45 | 0.75 | 1.39 |
Data sourced from comparative analyses of heterocyclic scaffolds [6] [10].
The subject compound features two critical pharmacophores:
The synergy between these moieties is evident in the compound’s design: the Cbz-cyclopropyl fragment anchors to hydrophobic enzyme subsites, while the pyrrolidine-acetic acid tail interacts with polar residues.
Despite advances, key challenges persist:
Table 2: Comparative Analysis of Pyrrolidine vs. Piperidine Analogues
Parameter | Pyrrolidine Derivative (CID 66566920) | Piperidine Derivative (CID 66566928) |
---|---|---|
Molecular Formula | C₁₈H₂₄N₂O₄ | C₁₉H₂₆N₂O₄ |
Molecular Weight | 332.40 g/mol | 346.43 g/mol |
Key Structural Feature | 5-membered saturated ring | 6-membered saturated ring |
Reported Applications | GABA transporter modulation [4] | Limited bioactivity data |
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3